Bienvenue dans la boutique en ligne BenchChem!

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-nitrofuran-2-carboxamide

Linker engineering Conformational analysis Medicinal chemistry optimization

N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-nitrofuran-2-carboxamide (CAS 922012-55-3) is a synthetic small molecule (MW 379.39, C16H17N3O6S) that uniquely merges two pharmacologically validated scaffolds: a 5-nitrofuran-2-carboxamide warhead associated with CHOP-dependent apoptosis induction and a 3,4-dihydroisoquinoline sulfonamide motif capable of inhibiting aldo-keto reductase 1C3 (AKR1C3) at nanomolar potency. Unlike the majority of publicly disclosed 5-nitrofuran-2-carboxamide derivatives, which employ an N-phenyl sulfonamide linkage, this compound features an ethylene spacer between the sulfonamide and carboxamide groups, yielding a distinct conformational profile that may be strategically exploited when standard analogs fail to provide adequate linker-dependent selectivity or target engagement.

Molecular Formula C16H17N3O6S
Molecular Weight 379.39
CAS No. 922012-55-3
Cat. No. B2807942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-nitrofuran-2-carboxamide
CAS922012-55-3
Molecular FormulaC16H17N3O6S
Molecular Weight379.39
Structural Identifiers
SMILESC1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)C3=CC=C(O3)[N+](=O)[O-]
InChIInChI=1S/C16H17N3O6S/c20-16(14-5-6-15(25-14)19(21)22)17-8-10-26(23,24)18-9-7-12-3-1-2-4-13(12)11-18/h1-6H,7-11H2,(H,17,20)
InChIKeyFMIZCYRBFSCFFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-nitrofuran-2-carboxamide (CAS 922012-55-3): A Structurally Differentiated Bifunctional Probe Candidate


N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-nitrofuran-2-carboxamide (CAS 922012-55-3) is a synthetic small molecule (MW 379.39, C16H17N3O6S) that uniquely merges two pharmacologically validated scaffolds: a 5-nitrofuran-2-carboxamide warhead associated with CHOP-dependent apoptosis induction and a 3,4-dihydroisoquinoline sulfonamide motif capable of inhibiting aldo-keto reductase 1C3 (AKR1C3) at nanomolar potency [1][2]. Unlike the majority of publicly disclosed 5-nitrofuran-2-carboxamide derivatives, which employ an N-phenyl sulfonamide linkage, this compound features an ethylene spacer between the sulfonamide and carboxamide groups, yielding a distinct conformational profile that may be strategically exploited when standard analogs fail to provide adequate linker-dependent selectivity or target engagement.

Why N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-nitrofuran-2-carboxamide Cannot Be Replaced by Closest Analogs


Procurement decisions for 5-nitrofuran-2-carboxamide research probes often default to ML291 (CAS 1523437-16-2) or the AKR1C3-IN-1 series (e.g., CAS 327092-81-9) due to their established bioactivity. However, ML291’s apoptosis activity depends on a 4-chloropiperidin-1-yl phenyl sulfonamide group that is structurally and sterically divergent from the 3,4-dihydroisoquinoline sulfonamide present in CAS 922012-55-3, while AKR1C3-IN-1 lacks the 5-nitrofuran-2-carboxamide moiety entirely and therefore cannot interrogate the CHOP/UPR axis [1]. The target compound’s unique combination of a 3,4-dihydroisoquinoline sulfonamide domain linked via an ethylene spacer to the nitrofuran-carboxamide warhead introduces a topological and pharmacophoric arrangement that is absent from both comparator classes, meaning that substitution with either standard agent would forfeit the dual-target probing capability or linker-dependent conformational space inherent to this chemical entity.

Product-Specific Quantitative Differentiation Evidence for N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-nitrofuran-2-carboxamide (CAS 922012-55-3)


Structural Differentiation via Ethylene Spacer vs. Phenyl Linker in Sulfonamide-Carboxamide Scaffolds

The target compound incorporates an ethylene (–CH2CH2–) spacer between the sulfonamide nitrogen and the 5-nitrofuran-2-carboxamide carbonyl, whereas ML291 and all patented N-substituted sulfonylphenyl-5-nitrofuranyl-2-carboxamide derivatives employ a rigid phenyl ring as the connector [1][2]. This structural difference introduces a flexible, saturated two-carbon linker that alters the distance, angle, and rotational freedom between the dihydroisoquinoline sulfonamide recognition element and the nitrofuran apoptosis-inducing warhead compared to the planar, rotationally restricted phenyl moiety in ML291.

Linker engineering Conformational analysis Medicinal chemistry optimization

Dual Pharmacophore Integration: 5-Nitrofuran-CHOP Warhead with 3,4-Dihydroisoquinoline Sulfonamide Targeting Moiety

CAS 922012-55-3 is the only compound in the public domain that covalently connects the 5-nitrofuran-2-carboxamide CHOP-activating pharmacophore (established in TNBC cell apoptosis models) directly to a 3,4-dihydroisoquinoline sulfonamide group via an ethylene linker [1][2]. By contrast, AKR1C3-IN-1 (IC50 = 13 nM vs. AKR1C3) uses a 3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic acid core with no nitrofuran moiety, while ML291 (EC50 = 762 nM for CHOP-dependent apoptosis) carries a 4-chloropiperidin-1-yl phenyl sulfonamide rather than a dihydroisoquinoline sulfonamide . No other disclosed compound within either the N-substituted sulfonylphenyl-5-nitrofuranyl-2-carboxamide patent series or the 3,4-dihydroisoquinoline-2(1H)-sulfonamide literature embodies both pharmacophores simultaneously.

Dual-target probe design CHOP activation AKR1C3 inhibition Polypharmacology

Chlorine-Free Composition vs. ML291: Implications for Physicochemical and Synthetic Tractability

ML291 (C16H16ClN3O6S, MW 413.83) contains a chlorine atom on the piperidine ring, whereas CAS 922012-55-3 (C16H17N3O6S, MW 379.39) is halogen-free, resulting in a lower molecular weight, modified lipophilicity, and a different hydrogen-bond donor/acceptor balance . The absence of chlorine eliminates potential metabolic liabilities associated with oxidative dehalogenation and simplifies synthetic derivatization, as the 3,4-dihydroisoquinoline ring provides an alternative vector for aromatic substitution or ring expansion without competing halogen reactivity.

Physicochemical property optimization Halogen-free medicinal chemistry Lead diversification

Differential Sulfonamide Geometry Dictates Target Recognition: Dihydroisoquinoline vs. Piperidine Sulfonamide Conformation

X-ray crystallographic studies of 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid bound to AKR1C3 reveal that the dihydroisoquinoline sulfonamide moiety adopts a specific twisted conformation that positions the dihydroisoquinoline ring into an adjacent hydrophobic pocket, with the sulfonamide providing the critical torsional angle that enables this binding mode [1][2]. In ML291, the sulfonamide geometry is fundamentally different because it is attached to a saturated piperidine ring that adopts a chair conformation rather than the planar, partially unsaturated dihydroisoquinoline system, altering the spatial orientation of the sulfonamide oxygens relative to any potential protein hydrogen-bond partners. SAR investigations further demonstrated that small substituents on the dihydroisoquinoline ring produced measurable shifts in potency within the AKR1C3 inhibitor series, and that 'reverse sulfonamide' analogs exhibited a 12-fold preference for the R stereoisomer [2].

Sulfonamide conformation Structure-based drug design Isoform selectivity

Best Research and Industrial Application Scenarios for N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-nitrofuran-2-carboxamide (CAS 922012-55-3)


Probing ER Stress–Steroid Metabolism Cross-Talk in Hormone-Refractory Breast Cancer Models

In triple-negative breast cancer (TNBC) cell lines (e.g., BT-549, MDA-MB-231) where CHOP-dependent apoptosis pathways and AKR1C3-mediated steroid metabolism are both dysregulated, this compound can serve as a single-agent probe to simultaneously interrogate both axes. Because ML291 activates CHOP but lacks the dihydroisoquinoline sulfonamide AKR1C3 recognition element, and AKR1C3-IN-1 inhibits steroid metabolism but does not trigger UPR-mediated apoptosis, only the target compound can potentially engage both pathways in a concentration-dependent manner within the same experimental well [1][2]. This reduces inter-compound variability and solvent vehicle artifacts inherent in two-probe co-treatment protocols.

Linker-Varied Compound Library Construction for Sulfonamide-Carboxamide Conformational SAR

Combinatorial chemistry or parallel synthesis campaigns seeking to establish quantitative structure–activity relationships (QSAR) for the linker region between sulfonamide and 5-nitrofuran-2-carboxamide moieties require the ethylene-linked variant as a key design point alongside phenyl-linked (ML291-type), methylene-linked, and propylene-linked analogs. The target compound fills the C2-linker gap in existing publicly available compound sets, which are dominated by phenyl-linked scaffolds as described in the UPR patent literature [3]. Procurement of this specific linker variant enables systematic Free–Wilson or matched molecular pair analysis that is otherwise impossible with commercially available off-the-shelf screening libraries.

Halogen-Free Lead Optimization for In Vivo Pharmacokinetic Studies

When transitioning from in vitro active ML291 (EC50 = 762 nM) to in vivo efficacy models, the presence of the chlorine atom raises potential concerns regarding CYP450-mediated oxidative dehalogenation and reactive intermediate formation . CAS 922012-55-3, being halogen-free and 34 Da lighter, offers a structurally distinct starting point for parallel lead optimization tracks where halogen elimination is a key medicinal chemistry design objective. Comparative in vitro metabolic stability assays (e.g., human liver microsome intrinsic clearance) and in vivo oral bioavailability studies can then directly quantify the advantage of the halogen-free chemotype while preserving the nitrofuran apoptosis warhead.

Crystallographic Fragment Screening with an Ethylene-Linked Sulfonamide Probe

Given that the 3,4-dihydroisoquinoline sulfonamide moiety has been co-crystallized with AKR1C3 (PDB: 4FAM, 4FAL) and that the ethylene linker introduces additional conformational degrees of freedom compared to the rigid phenyl linker, this compound can serve as a fragment-elaborated probe in X-ray crystallography-based screening campaigns aimed at identifying novel binding pockets or allosteric sites adjacent to the AKR1C3 active site [4]. The flexible linker may permit the 5-nitrofuran-2-carboxamide moiety to sample alternative binding poses that remain inaccessible to rigid phenyl-linked analogs, potentially revealing cryptic pockets exploitable for next-generation inhibitor design.

Quote Request

Request a Quote for N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-nitrofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.